3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethoxy and trifluoromethylsulfanyl groups in its structure imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of these functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic protodeboronation of pinacol boronic esters have been explored for the efficient synthesis of related compounds . These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethoxy and trifluoromethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of functionalized benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid has diverse applications in scientific research:
Biology: The compound’s unique functional groups make it valuable in the study of biological systems and interactions.
Wirkmechanismus
The mechanism by which 3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biomolecules . These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the trifluoromethoxy and trifluoromethylsulfanyl groups.
3-(Trifluoromethoxy)benzoic acid: Similar in structure but without the trifluoromethylsulfanyl group.
Uniqueness
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid stands out due to the presence of both trifluoromethoxy and trifluoromethylsulfanyl groups, which impart unique chemical properties
Eigenschaften
CAS-Nummer |
647857-14-5 |
---|---|
Molekularformel |
C9H4F6O3S |
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3S/c10-8(11,12)18-5-3-4(7(16)17)1-2-6(5)19-9(13,14)15/h1-3H,(H,16,17) |
InChI-Schlüssel |
MGKCUSNPXPDYSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.